molecular formula C8H6ClF4N B12967189 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine

1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine

Cat. No.: B12967189
M. Wt: 227.58 g/mol
InChI Key: RLCKYRNKLNGOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 4-chloro-3-fluoroaniline with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production capabilities .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

Major products formed from these reactions include various halogenated derivatives, amine derivatives, and oxides.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Properties

Molecular Formula

C8H6ClF4N

Molecular Weight

227.58 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6ClF4N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2

InChI Key

RLCKYRNKLNGOCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)N)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.